molecular formula C11H13BrO2S B13874849 1-Bromo-3-cyclopentylsulfonylbenzene

1-Bromo-3-cyclopentylsulfonylbenzene

Katalognummer: B13874849
Molekulargewicht: 289.19 g/mol
InChI-Schlüssel: AWSBFWGBKSSSLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-cyclopentylsulfonylbenzene is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopentylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopentylsulfonylbenzene typically involves the bromination of a precursor compound, such as cyclopentylsulfonylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the reaction and improve product isolation .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-cyclopentylsulfonylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxycyclopentylsulfonylbenzene, while oxidation with potassium permanganate can produce cyclopentylsulfonylbenzoic acid .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-cyclopentylsulfonylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-cyclopentylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentylsulfonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the sulfonyl group can participate in various chemical transformations, influencing the overall reactivity and properties of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-3-cyclopentylsulfonylbenzene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and physical propertiesThe combination of the bromine atom and the cyclopentylsulfonyl group makes this compound a valuable intermediate in organic synthesis and research .

Eigenschaften

Molekularformel

C11H13BrO2S

Molekulargewicht

289.19 g/mol

IUPAC-Name

1-bromo-3-cyclopentylsulfonylbenzene

InChI

InChI=1S/C11H13BrO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2

InChI-Schlüssel

AWSBFWGBKSSSLL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.